molecular formula C15H19BrN4O2 B2736673 1-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one CAS No. 2415539-13-6

1-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one

Cat. No.: B2736673
CAS No.: 2415539-13-6
M. Wt: 367.247
InChI Key: QIKFYARVTQMWQH-UHFFFAOYSA-N
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Description

1-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one is a complex organic compound that features a combination of pyrazole, azetidine, and oxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one typically involves multiple steps:

    Formation of 4-bromopyrazole: This can be achieved by bromination of pyrazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile.

    Synthesis of azetidine intermediate: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 3-chloropropylamine.

    Coupling reactions: The 4-bromopyrazole and azetidine intermediates are coupled using a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).

    Formation of the oxazole ring: This can be achieved through cyclization reactions involving 3,5-dimethyl-4-nitroisoxazole and suitable reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the bromopyrazole moiety using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one has several scientific research applications:

    Medicinal Chemistry: Potential use as a scaffold for developing new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Biological Studies: Used as a probe to study enzyme interactions and receptor binding due to its unique structure.

    Industrial Applications: Potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • **1-[3-(Pyrazol-1-yl)methyl]azetidin-1-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one
  • **1-[3-[(4-Chloropyrazol-1-yl)methyl]azetidin-1-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one

Uniqueness

1-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one is unique due to the presence of the bromopyrazole moiety, which can undergo specific chemical reactions not possible with other halogenated pyrazoles. This uniqueness makes it a valuable compound for developing new chemical entities with potential therapeutic applications.

Properties

IUPAC Name

1-[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BrN4O2/c1-10-14(11(2)22-18-10)3-4-15(21)19-6-12(7-19)8-20-9-13(16)5-17-20/h5,9,12H,3-4,6-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIKFYARVTQMWQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)N2CC(C2)CN3C=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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